molecular formula C22H19Cl2N5O3 B2923258 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893974-60-2

2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2923258
CAS No.: 893974-60-2
M. Wt: 472.33
InChI Key: CKACYBGBZFEURK-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a purine-imidazole fused ring system, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride and 2-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,4-dichlorobenzyl chloride and 2-methoxybenzaldehyde in the presence of a base like sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization with a suitable amine, such as methylamine, under acidic conditions to form the purine-imidazole core.

    Final Modifications: The final steps involve methylation and further functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Catalysts: Employing catalysts to increase reaction efficiency and yield.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone
  • α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Uniqueness

Compared to similar compounds, 2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione stands out due to its unique purine-imidazole fused ring system, which imparts distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

893974-60-2

Molecular Formula

C22H19Cl2N5O3

Molecular Weight

472.33

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)29(22(26)31)12-13-7-8-14(23)11-15(13)24)28-10-9-27(21(28)25-19)16-5-3-4-6-17(16)32-2/h3-8,11H,9-10,12H2,1-2H3

InChI Key

CKACYBGBZFEURK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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